Clinical Efficacy: 92% Reduction in Severe Oral Mucositis Duration vs. Placebo in Phase 2b Trial
In a randomized, double-blind, placebo-controlled Phase 2b trial (NCT02508389) in patients with locally advanced head and neck cancer receiving concurrent cisplatin and intensity-modulated radiotherapy (IMRT), GC4419 (Imisopasem manganese) at 90 mg administered intravenously before each radiation fraction significantly reduced the median duration of severe oral mucositis (SOM) from 19 days in the placebo group to 1.5 days (P = .024). This represents a 92% reduction. The incidence of SOM was reduced from 65% to 43% (P = .009), and the incidence of grade 4 SOM was reduced from 30% to 16% (P = .045) [1].
| Evidence Dimension | Reduction in severe oral mucositis (SOM) duration, incidence, and severity |
|---|---|
| Target Compound Data | Median SOM duration: 1.5 days; SOM incidence: 43%; Grade 4 SOM incidence: 16% |
| Comparator Or Baseline | Placebo: Median SOM duration 19 days; SOM incidence 65%; Grade 4 SOM incidence 30% |
| Quantified Difference | 92% reduction in median duration; 34% relative reduction in incidence; 47% relative reduction in grade 4 incidence |
| Conditions | Phase 2b trial (NCT02508389); 223 patients; concurrent cisplatin + IMRT (60-72 Gy); 90 mg GC4419 IV pre-RT |
Why This Matters
This is the only SOD mimetic with statistically significant, clinically meaningful Phase 2b data demonstrating a 92% reduction in the duration of a debilitating radiation toxicity, directly supporting its procurement for clinical trial or translational research focused on radioprotection.
- [1] Anderson CM, Lee CM, Saunders D, et al. Phase IIb, Randomized, Double-Blind Trial of GC4419 Versus Placebo to Reduce Severe Oral Mucositis Due to Concurrent Radiotherapy and Cisplatin For Head and Neck Cancer. J Clin Oncol. 2019;37(34):3256-3265. View Source
